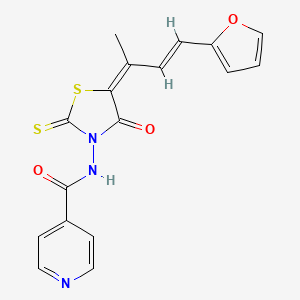
4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound that belongs to the class of pyridines. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a thiazolidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, furanyl compounds, and thiazolidinones. The synthetic route may involve the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the pyridine derivative with an amide or amine under suitable conditions.
Formation of the Thiazolidinyl Moiety: This can be accomplished through the reaction of a thiazolidinone with the pyridinecarboxamide derivative.
Final Coupling Reaction: The final step involves the coupling of the furanyl compound with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinecarboxamide Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Thiazolidinones: Compounds containing the thiazolidinone moiety with various substituents.
Furanyl Compounds: Compounds with the furanyl group attached to different functional groups.
Uniqueness
The uniqueness of 4-Pyridinecarboxamide, N-(5-(3-(2-furanyl)-1-methyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
72732-42-4 |
|---|---|
Formule moléculaire |
C17H13N3O3S2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[(5E)-5-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-11(4-5-13-3-2-10-23-13)14-16(22)20(17(24)25-14)19-15(21)12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b5-4+,14-11+ |
Clé InChI |
GUALBZMTKXGUOP-CTLAPNPFSA-N |
SMILES isomérique |
C/C(=C\1/C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2)/C=C/C3=CC=CO3 |
SMILES canonique |
CC(=C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


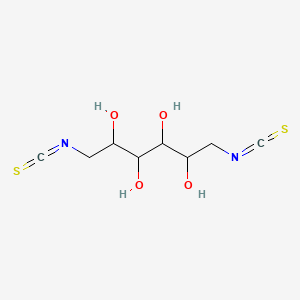
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
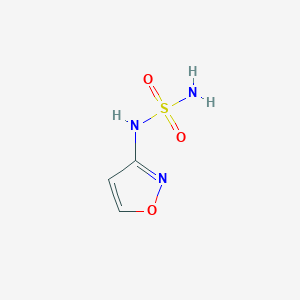


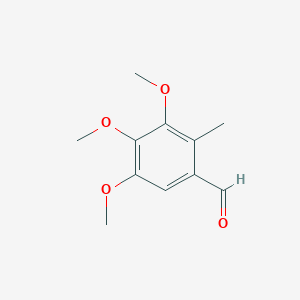

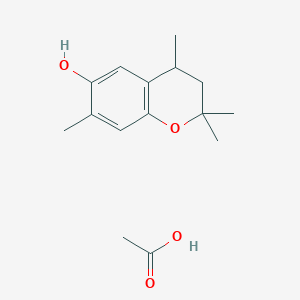

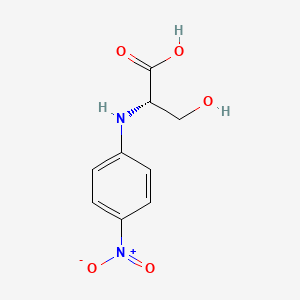
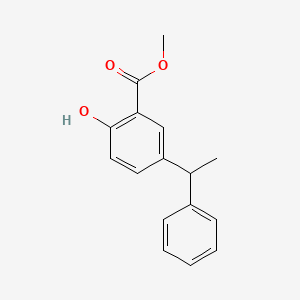
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
